Bromothymol Blue sodium salt
Overview
Description
Bromothymol Blue sodium salt, also known as 3′,3′′-dibromothymolsulfonephthalein sodium salt, is a pH indicator used in microscopy and for titration . It appears bluish-green in neutral solution, turns blue at pH above 7.6, and yellow at pH below 6.0 .
Synthesis Analysis
Bromothymol Blue can be synthesized by brominating thymolsulfonephthalein, a derivative of phenol .Molecular Structure Analysis
Bromothymol Blue is a relatively large molecule with a molecular weight of 646.38 g/mol. Its chemical formula is C27H27Br2NaO5S . The structure consists of three aromatic benzene rings, with a thym group connected to the first benzene ring along with a sulfur atom .Chemical Reactions Analysis
Bromothymol Blue acts as a weak acid in solution and can exist in either a protonated or deprotonated form . It changes color from yellow to blue, indicating a change in pH .Physical And Chemical Properties Analysis
Bromothymol Blue sodium salt is a clear, dark green liquid . It has a vapor pressure of 14mm Hg at 20°C and a boiling point greater than 100°C .Scientific Research Applications
RedOx Indicator in Microbial Fermentation
Bromothymol blue is effective as a multipurpose indicator for determining pH and RedOx potential during heterophase solid substrate fermentation by microorganisms. It enables visual monitoring of pH value dynamics and RedOx potential changes in the cultivation medium, enhancing microbiological and biotechnological research (Tashyrev et al., 2019).
Decolouration in Wastewater Treatment
Studies show that bromothymol blue, along with other dyes, can be effectively decoloured using immobilized cells of bacterial species like Pseudomonas aeruginosa and Bacillus subtilis, especially in the presence of certain nitrogen sources. This has implications for biological decolouration processes in wastewater treatment (Akpor, 2017).
Photocatalytic Degradation
Bromothymol blue undergoes decolourisation and degradation when exposed to processes like gliding electric discharge and photocatalytic degradation using liquid phase plasma and titanium dioxide. These findings are important for environmental applications, particularly in removing toxic dyes from water (Doubla et al., 2008) (Lee et al., 2014).
Chemical Sensing and Detection
The dye is used in novel sensing applications, such as in slab optical waveguide sensors for detecting ammonia in human breath, indicating its potential in medical diagnostics and environmental monitoring (Gao et al., 2018). Additionally, bromothymol blue is employed in methods for detecting honey falsification, showcasing its utility in food safety and quality control (Yatsenko et al., 2021).
Nonlinear Optical Studies
The nonlinear optical properties of bromothymol blue, particularly in liquid and solid media, have been studied, revealing potential applications in high-speed telecommunications, optical limiters, and optical computers (Ali et al., 2015).
Future Directions
properties
IUPAC Name |
sodium;2-[(Z)-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Br2O5S.Na/c1-13(2)18-11-20(15(5)24(28)26(18)30)23(17-9-7-8-10-22(17)35(32,33)34)21-12-19(14(3)4)27(31)25(29)16(21)6;/h7-14,30H,1-6H3,(H,32,33,34);/q;+1/p-1/b23-21+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKFVGALBGZKGW-FKWCIMQXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(C)C)C(=C2C=C(C(=O)C(=C2C)Br)C(C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C(=C1Br)O)C(C)C)/C(=C/2\C=C(C(=O)C(=C2C)Br)C(C)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Br2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | Sodium bromothymol Blue | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12478 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bromothymol Blue sodium salt | |
CAS RN |
34722-90-2 | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium α-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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